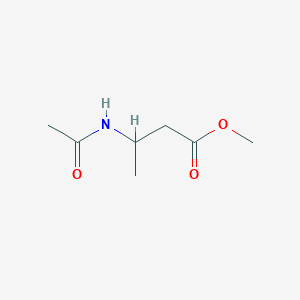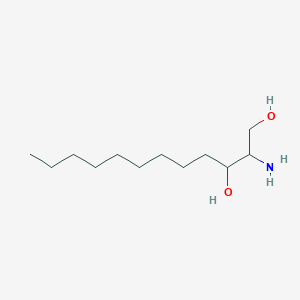![molecular formula C22H40N2O3S B14671569 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid CAS No. 50355-60-7](/img/structure/B14671569.png)
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid is a complex organic compound with the molecular formula C22H40N2O3S It is characterized by the presence of an amino group, a sulfonic acid group, and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 12-(4-Amino-3-methylphenyl)dodecane. This intermediate is then reacted with 3-chloropropane-1-sulfonic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The aliphatic chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, sulfonates, and halogenated aliphatic chains.
Scientific Research Applications
3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of detergents and emulsifiers due to its surfactant properties.
Mechanism of Action
The mechanism of action of 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the amino and sulfonic acid groups facilitate interactions with proteins and other biomolecules. These interactions can alter membrane permeability and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{[12-(4-Aminophenyl)dodecyl]amino}propane-1-sulfonic acid
- 3-{[12-(4-Methylphenyl)dodecyl]amino}propane-1-sulfonic acid
- 3-{[12-(4-Hydroxyphenyl)dodecyl]amino}propane-1-sulfonic acid
Uniqueness
What sets 3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid apart from similar compounds is the presence of both the amino and methyl groups on the phenyl ring. This unique structure enhances its reactivity and allows for more diverse applications in scientific research and industry.
Properties
CAS No. |
50355-60-7 |
|---|---|
Molecular Formula |
C22H40N2O3S |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
3-[12-(4-amino-3-methylphenyl)dodecylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C22H40N2O3S/c1-20-19-21(14-15-22(20)23)13-10-8-6-4-2-3-5-7-9-11-16-24-17-12-18-28(25,26)27/h14-15,19,24H,2-13,16-18,23H2,1H3,(H,25,26,27) |
InChI Key |
LJMMHSVNKAMVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCCCCCCCCCCNCCCS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


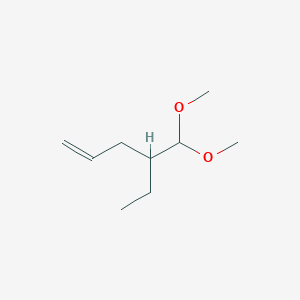

![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
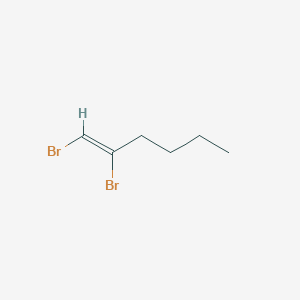
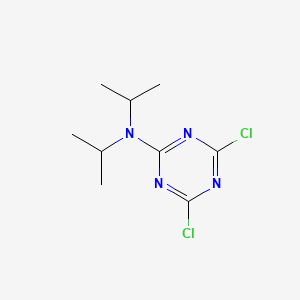
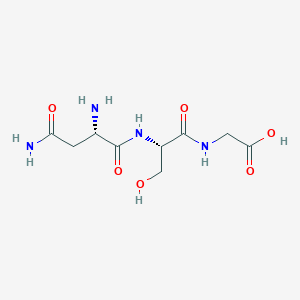

![6,11-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B14671531.png)
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)


